Z-Ser(tbu)-osu

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

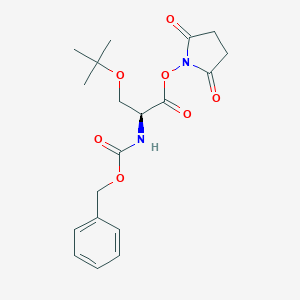

(2,5-dioxopyrrolidin-1-yl) (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O7/c1-19(2,3)27-12-14(17(24)28-21-15(22)9-10-16(21)23)20-18(25)26-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJCWCOSSJNXAN-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550491 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19460-97-0 | |

| Record name | L-Serine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19460-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of the Benzyloxycarbonyl (Z) Protecting Group in Z-Ser(tbu)-osu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the precise control of reactive functional groups is paramount to achieving the desired peptide sequence with high purity and yield. The fully protected amino acid derivative, Z-Ser(tbu)-osu, serves as a critical building block in this endeavor. This technical guide provides an in-depth analysis of the pivotal role of the benzyloxycarbonyl (Z) protecting group within this reagent, alongside the functions of the tert-butyl (tbu) and N-hydroxysuccinimide (Osu) moieties.

The Z-group, chemically a benzyloxycarbonyl group, is a well-established amine protecting group that has been instrumental in the advancement of peptide chemistry.[1] Its primary function in this compound is to temporarily block the α-amino group of the serine residue.[2][3] This protection is crucial to prevent the highly nucleophilic amine from engaging in unwanted side reactions, such as self-polymerization or reacting with the activated carboxyl group of another molecule, thereby ensuring the controlled, stepwise assembly of the peptide chain.[2][4]

The selection of the Z-group is strategic due to its stability under various reaction conditions and the specific methods available for its removal. It is resistant to the mildly basic conditions that might be used in some synthetic steps and can be removed under conditions that are orthogonal to many other protecting groups.[5][6]

The Orthogonal Protection Strategy

The concurrent use of the Z-group for N-terminal protection and the tert-butyl (tbu) group for the side-chain protection of the serine hydroxyl group in this compound exemplifies an orthogonal protection strategy.[5][6] This strategy is fundamental to modern peptide synthesis, allowing for the selective deprotection of one functional group while others remain intact.[1][5] The Z-group is typically removed by hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or under strong acidic conditions (e.g., HBr in acetic acid), whereas the acid-labile tbu group is cleaved with milder acids like trifluoroacetic acid (TFA).[2][3] This differential reactivity allows for precise control over the synthetic pathway.

The third component of this compound, the N-hydroxysuccinimide ester (Osu), serves to activate the C-terminal carboxyl group of the serine. The Osu group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of another amino acid, thus facilitating the formation of a stable peptide bond.[7]

Quantitative Data

While specific yield and purity data for reactions involving this compound are highly dependent on the specific peptide sequence and coupling conditions, the following table summarizes typical outcomes for peptide coupling and deprotection steps based on the protecting groups involved.

| Step | Reagents and Conditions | Typical Yield | Typical Purity |

| Peptide Coupling | This compound, N-terminal-free amino acid/peptide, DIPEA, in DMF | >95% | >98% (by HPLC) |

| Z-group Deprotection | H₂ (1 atm), 10% Pd/C, in Methanol or Acetic Acid | Quantitative | >99% |

| tbu-group Deprotection | 50-95% TFA in DCM with scavengers (e.g., TIS, water) | Quantitative | >99% |

Note: Yields and purities are illustrative and can vary based on substrate, scale, and specific reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in peptide synthesis. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of this compound to an amino acid ester.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Methodology:

-

Dissolve the amino acid ester hydrochloride (1.0 equivalent) in DMF.

-

Add DIPEA (1.1 equivalents) to the solution to neutralize the hydrochloride salt.

-

In a separate flask, dissolve this compound (1.05 equivalents) in DCM.

-

Add the this compound solution to the amino acid ester solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by silica gel column chromatography to yield the protected peptide.

Protocol 2: Deprotection of the Z-Group

This protocol describes the removal of the Z-group by catalytic hydrogenolysis.

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the peptide)

-

Methanol or Acetic Acid

-

Hydrogen gas (H₂) supply

-

Celite

Methodology:

-

Dissolve the Z-protected peptide in methanol or acetic acid in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process is typically repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at 1 atm) at room temperature.

-

Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 3: Cleavage of the tbu-Group and Final Deprotection

This protocol describes the removal of the tbu side-chain protecting group and cleavage from a solid-phase resin (if applicable) using a strong acid cocktail.

Materials:

-

Peptide with tbu-protected serine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) as a scavenger

-

Water

-

Cold diethyl ether

Methodology:

-

Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the peptide (if on resin, swell the resin in DCM first and then add the cocktail).

-

Stir the mixture at room temperature for 2-3 hours.

-

If the peptide is on a resin, filter the solution to collect the cleaved peptide. Wash the resin with additional TFA.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

-

Dry the purified peptide under vacuum.

Logical Workflow of this compound in Peptide Synthesis

The following diagram illustrates the strategic use of this compound in the context of peptide chain elongation, highlighting the orthogonal nature of the protecting groups.

Caption: Workflow for utilizing this compound in peptide synthesis.

Conclusion

The benzyloxycarbonyl (Z) group in this compound plays a critical and strategic role in modern peptide synthesis. Its ability to effectively protect the α-amino group of serine, combined with its orthogonal removal conditions relative to the tbu side-chain protecting group, provides chemists with the precision and flexibility required to construct complex peptide molecules. The N-hydroxysuccinimide ester facilitates efficient peptide bond formation, making this compound a valuable and versatile building block for researchers and professionals in the field of drug development and biochemical research. A thorough understanding of the principles and protocols outlined in this guide is essential for the successful application of this reagent in the synthesis of high-purity peptides.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Z-Ser(tbu)-osu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N-Benzyloxycarbonyl-O-tert-butyl-L-serine N-hydroxysuccinimide ester (Z-Ser(tbu)-osu). This reagent is a critical building block in modern peptide synthesis, and a thorough understanding of its characteristics is essential for its effective use and the successful synthesis of complex peptides.

Chemical Properties

This compound is a protected amino acid active ester commonly used in solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (tBu) group protects the hydroxyl group of the serine side chain. The N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient amide bond formation.

General Properties

| Property | Value | Source |

| Chemical Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | [1] |

| Synonyms | Z-L-Ser(tBu)-OSu, Cbthis compound | [1] |

| CAS Number | 19460-97-0 | [1] |

| Molecular Formula | C₁₉H₂₄N₂O₇ | [1][2] |

| Molecular Weight | 392.4 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid (typical) | General Knowledge |

Physicochemical Properties

| Property | Estimated Value (from Z-Ser(tbu)-OH) | Note |

| Melting Point | ~120-130 °C | This is the melting point for Z-Ser(tbu)-OH and should be considered an estimate.[3] The actual melting point of this compound may differ. |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). Limited solubility in non-polar solvents and water. | General knowledge based on the structure. |

Stability

The stability of this compound is a critical factor influencing its storage, handling, and efficacy in peptide synthesis. The primary degradation pathway is the hydrolysis of the N-hydroxysuccinimide ester.

Hydrolytic Stability

The N-hydroxysuccinimide ester is susceptible to hydrolysis, which cleaves the active ester and renders the compound inactive for peptide coupling. The rate of hydrolysis is highly dependent on pH and temperature.

-

Acidic Conditions: NHS esters are relatively stable under acidic conditions.

-

Neutral to Basic Conditions: The rate of hydrolysis increases significantly with increasing pH. At physiological pH (~7.4), hydrolysis can be significant, and at pH values above 8.5, it can be very rapid.

Thermal Stability

While specific data on the thermal degradation of this compound is not available, Z-protected amino acids are generally stable at ambient temperatures.[4] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the active ester and the protecting groups.

Storage and Handling Recommendations

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a cool (2-8 °C), dry place, away from moisture.

-

Handling: Handle in a dry, inert atmosphere (e.g., under argon or nitrogen) to minimize exposure to moisture and humidity. Before use, allow the container to warm to room temperature to prevent condensation.

Experimental Protocols

Protocol for Assessing the Hydrolytic Stability of this compound

This protocol outlines a general method to determine the half-life of this compound at a specific pH and temperature using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMF or ACN) at a known concentration (e.g., 10 mg/mL).

-

Initiate the hydrolysis reaction by diluting a known volume of the stock solution into the pre-warmed buffer of the desired pH to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

-

Immediately inject a sample (t=0) onto the HPLC system to determine the initial peak area of this compound.

-

Incubate the reaction mixture at the desired temperature.

-

At regular time intervals , withdraw aliquots of the reaction mixture and inject them onto the HPLC.

-

Monitor the decrease in the peak area of the this compound peak and the increase in the peak area of the hydrolyzed product (Z-Ser(tbu)-OH) over time.

-

Calculate the percentage of remaining this compound at each time point relative to the initial time point.

-

Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the resulting linear plot will be the negative of the observed rate constant (k_obs).

-

Calculate the half-life (t₁/₂) using the following equation: t₁/₂ = 0.693 / k_obs.

Signaling Pathways and Experimental Workflows

Peptide Synthesis Workflow

The following diagram illustrates the general workflow of solid-phase peptide synthesis (SPPS) using this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Hydrolysis of this compound

This diagram illustrates the competing reactions of aminolysis (desired peptide bond formation) and hydrolysis (inactivation) of this compound.

References

The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development

In the intricate world of peptide synthesis and drug development, the precise assembly of amino acids into complex polypeptide chains is paramount. Unwanted side reactions involving the functional groups of amino acid side chains can lead to impurities, low yields, and compromised biological activity. To circumvent these challenges, a strategy of temporary protection of reactive side chains is employed. For the hydroxyl group of serine, the tert-butyl (tBu) ether has emerged as a robust and reliable protecting group, particularly within the framework of the widely adopted Fmoc/tBu orthogonal solid-phase peptide synthesis (SPPS) strategy. This in-depth technical guide provides a comprehensive overview of the tert-butyl protection of serine, detailing its chemical principles, applications, and the critical experimental protocols for its use.

Core Principles of Tert-Butyl Protection on Serine

The primary function of the tert-butyl group in the context of serine is to mask the nucleophilic hydroxyl side chain, thereby preventing its undesired acylation during peptide bond formation. This protection is achieved by forming a tert-butyl ether linkage with the hydroxyl group of the serine residue. The resulting derivative, commonly referred to as O-tert-Butyl-L-serine or Ser(tBu), exhibits a unique set of stability characteristics that are central to its utility in peptide synthesis.[1]

The tBu protecting group is notably stable under the basic conditions required for the removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group, which is typically accomplished using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This orthogonality is the cornerstone of the Fmoc/tBu strategy, allowing for the iterative deprotection of the N-terminus and subsequent amino acid coupling without compromising the integrity of the side-chain protection.[3][2]

Conversely, the tert-butyl ether is labile to strong acidic conditions, enabling its removal during the final cleavage of the peptide from the solid support and the simultaneous deprotection of all acid-sensitive side-chain protecting groups.[1][4] This is typically achieved using a cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with a variety of scavengers to prevent side reactions.

Data Presentation: Stability and Cleavage of the Ser(tBu) Protecting Group

The selection of appropriate reaction conditions for both the preservation and the removal of the tBu group is critical for the successful synthesis of serine-containing peptides. The following tables summarize key quantitative data regarding the stability and cleavage of the Ser(tBu) protecting group.

| Condition | Stability of Ser(tBu) | Comments |

| 20% Piperidine in DMF | High | Standard condition for Fmoc deprotection in SPPS. The tBu ether is stable to these basic conditions, ensuring the integrity of the side-chain protection throughout the peptide chain elongation.[2] |

| 1M LiOH | Moderate to Low | While generally stable to base, prolonged exposure to strong aqueous bases like lithium hydroxide at room temperature can lead to some cleavage of the tBu ether.[5] |

| Mild Acid (e.g., 1% TFA in DCM) | High | The tBu group is stable to the mildly acidic conditions sometimes used for the cleavage of highly acid-labile resins, allowing for the synthesis of protected peptide fragments.[6] |

| Strong Acid (e.g., neat TFA) | Low | The tBu group is readily cleaved by strong acids like TFA, which is the basis for its removal during the final deprotection step.[1][4] |

| Catalytic Hydrogenation | High | The tert-butyl ether is stable to the conditions typically used for the removal of benzyl-based protecting groups. |

| Nucleophilic reagents (e.g., thiols) | High | The tBu group is not susceptible to cleavage by nucleophiles. |

Table 1: Stability of the Ser(tBu) Protecting Group under Various Conditions

| Cleavage Cocktail | Cleavage Efficiency | Comments |

| 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | High | A standard and effective cocktail for the cleavage and deprotection of most peptides. TIS acts as a scavenger for the tert-butyl cations generated during cleavage, preventing the re-alkylation of sensitive residues like cysteine and tryptophan. |

| TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5) - Reagent K | Very High | A more complex and potent cleavage cocktail, often used for peptides containing multiple sensitive residues. The combination of scavengers effectively quenches a variety of reactive species generated during cleavage. |

| TFA/Dichloromethane (DCM) (1:1) | Moderate to High | A milder cleavage condition that can be used for the synthesis of protected peptide fragments on highly acid-labile resins. Complete deprotection of Ser(tBu) may require longer reaction times or higher TFA concentrations. |

| HF (Hydrogen Fluoride) | Very High | A very strong acid used in Boc-based SPPS. While effective, it is highly toxic and corrosive, requiring specialized equipment. The Fmoc/tBu strategy with TFA cleavage is generally preferred for its milder conditions.[7] |

| ZnBr₂ in DCM | Moderate | Lewis acids can also mediate the cleavage of tert-butyl ethers, though this is less common in standard peptide synthesis protocols and may require optimization.[8] |

Table 2: Cleavage Efficiency of the Ser(tBu) Protecting Group with Different Reagents

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Ser(tBu)-OH

The commercially available Fmoc-Ser(tBu)-OH is the standard building block used in SPPS.[9] However, for specialized applications or large-scale synthesis, its preparation from L-serine may be necessary. A general, multi-step synthetic route is outlined below:

-

Esterification of L-Serine: L-serine is first converted to its methyl ester hydrochloride by reacting it with methanol in the presence of thionyl chloride at 0 °C to room temperature.[10]

-

Tert-Butylation of the Hydroxyl Group: The serine methyl ester hydrochloride is then reacted with isobutylene in dichloromethane under acidic catalysis (e.g., p-toluenesulfonic acid) to form the O-tert-butyl serine methyl ester tosilate.[10]

-

Saponification of the Methyl Ester: The methyl ester is saponified using a base such as sodium hydroxide to yield O-tert-butyl serine.[10]

-

Fmoc Protection of the Amine: The final step involves the protection of the α-amino group with Fmoc-Cl or Fmoc-OSu in the presence of a base to yield the desired Fmoc-Ser(tBu)-OH.[10]

Protocol 2: Cleavage and Deprotection of a Ser(tBu)-Containing Peptide from the Resin

This protocol describes the final step of SPPS, where the peptide is cleaved from the solid support and the side-chain protecting groups, including the tBu group on serine, are removed.

-

Resin Preparation: The peptidyl-resin is washed thoroughly with dichloromethane (DCM) and dried under a stream of nitrogen.

-

Cleavage Cocktail Preparation: A cleavage cocktail is prepared, for example, 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The volume of the cocktail should be sufficient to swell the resin (typically 10 mL per gram of resin).

-

Cleavage Reaction: The cleavage cocktail is added to the dried resin in a reaction vessel. The suspension is gently agitated at room temperature for 2-4 hours.

-

Peptide Precipitation: The resin is filtered off, and the filtrate containing the cleaved peptide is collected. The peptide is then precipitated by adding cold diethyl ether.

-

Peptide Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Mandatory Visualization

Caption: Experimental workflow for Fmoc/tBu SPPS incorporating Ser(tBu).

Caption: Role of scavengers in preventing side reactions during TFA cleavage.

Conclusion

The tert-butyl protecting group for the serine side chain is an indispensable tool in modern peptide synthesis and drug development. Its robustness to the basic conditions of Fmoc deprotection and its facile removal under acidic conditions make it an ideal choice for the orthogonal Fmoc/tBu SPPS strategy. A thorough understanding of its chemical properties, stability, and the appropriate experimental conditions for its use and removal is critical for researchers and scientists aiming to synthesize high-purity, complex peptides. The protocols and data presented in this guide provide a solid foundation for the successful implementation of tert-butyl protection of serine in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc-Ser(tBu)-OH = 98.0 HPLC 71989-33-8 [sigmaaldrich.com]

- 10. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]

Z-Ser(tbu)-osu: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of Z-Ser(tbu)-osu, a key building block in modern peptide synthesis. The information presented herein is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development in the effective utilization of this reagent.

Core Properties of this compound

This compound, with the full chemical name (2,5-dioxopyrrolidin-1-yl) (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate, is a derivative of the amino acid L-serine. It is strategically modified with protecting groups to facilitate its use in the controlled, stepwise synthesis of peptides. The N-terminal α-amino group is protected by a benzyloxycarbonyl (Z) group, the serine side-chain hydroxyl group is protected by a tert-butyl (tBu) group, and the C-terminal carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester.

The Z-group is a well-established amino protecting group that is stable under a variety of conditions but can be removed by catalytic hydrogenation (H₂/Pd), strong acids like HBr in acetic acid, or sodium in liquid ammonia.[1] The tert-butyl ether protecting the serine side chain is stable to the conditions used for Z-group removal by hydrogenation and is typically cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA). The N-hydroxysuccinimide ester is a highly reactive "active ester" that readily reacts with the free amino group of a growing peptide chain to form a stable amide bond.[2]

This combination of protecting groups allows for its application in various peptide synthesis strategies, particularly in solution-phase synthesis and in specific applications of solid-phase peptide synthesis (SPPS).

Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄N₂O₇ | PubChem |

| Molecular Weight | 392.4 g/mol | PubChem |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | PubChem |

| CAS Number | 19460-97-0 | PubChem |

Experimental Protocols

While this compound can be used in various peptide synthesis methodologies, the following represents a general protocol for its use in a standard coupling reaction in solid-phase peptide synthesis (SPPS). This protocol assumes a peptide-resin with a free N-terminal amine is the starting material.

Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis

1. Resin Preparation:

- The peptide-resin with a free N-terminal amine is placed in a suitable reaction vessel.

- The resin is washed thoroughly with a suitable solvent, typically N,N-dimethylformamide (DMF), to remove any residual reagents from the previous deprotection step.

2. Activation and Coupling:

- A solution of this compound (typically 1.5 to 3 equivalents relative to the resin loading) is prepared in a minimal amount of DMF.

- The this compound solution is added to the washed peptide-resin.

- A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (typically 1.5 to 3 equivalents), is added to the reaction mixture to neutralize any salts and facilitate the coupling reaction.

- The reaction mixture is agitated at room temperature for a period of 1 to 4 hours. The progress of the reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative ninhydrin test indicates the completion of the coupling reaction.

3. Washing:

- Upon completion of the coupling reaction, the resin is drained and washed thoroughly with DMF to remove excess reagents and by-products.

- The resin is typically also washed with a solvent like dichloromethane (DCM) before proceeding to the next step in the synthesis.

4. Deprotection of the Z-group (if required for subsequent steps):

- The benzyloxycarbonyl (Z) group is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions for Boc deprotection, making it an orthogonal protecting group in those strategies.[3]

- To remove the Z-group, conditions such as catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst in a suitable solvent like methanol or DMF) or treatment with strong acid (e.g., HBr in acetic acid) are required.[1] These conditions are generally not compatible with standard SPPS and are more commonly employed in solution-phase synthesis or for specific on-resin manipulations.

Visualizations

The following diagrams illustrate the logical workflow of solid-phase peptide synthesis and the chemical structure of this compound.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Caption: 2D Chemical Structure of this compound.

References

Navigating the Solubility of Z-Ser(tbu)-osu: A Technical Guide for Researchers

For Immediate Release

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the solubility characteristics of Z-Ser(tbu)-osu (N-alpha-benzyloxycarbonyl-O-tert-butyl-L-serine N-hydroxysuccinimide ester) in common organic solvents. Understanding the solubility of this critical reagent is paramount for its effective application in peptide synthesis and other bioconjugation techniques. While precise quantitative solubility data is not extensively documented in publicly available literature, this guide compiles qualitative information based on its common applications and provides a detailed protocol for its experimental determination.

Qualitative Solubility of this compound

This compound is a key building block in solid-phase and solution-phase peptide synthesis. Its chemical structure, featuring a bulky tert-butyl protecting group and a polar N-hydroxysuccinimide ester, dictates its solubility profile. Based on its prevalent use in peptide coupling reactions, the following qualitative solubility information in common organic solvents can be inferred.

| Solvent | Qualitative Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Soluble | Commonly used as a primary solvent for peptide coupling reactions involving this compound. |

| Dichloromethane (DCM) | Soluble | Frequently used in solution-phase peptide synthesis and for dissolving reagents prior to addition to the reaction mixture.[1] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Structurally similar compounds show good solubility in DMSO. For instance, Z-Ser(tbu)-OH has a reported solubility of 200 mg/mL in DMSO. |

| Acetonitrile (ACN) | Likely Soluble | Often used in purification (e.g., HPLC) of peptides, suggesting at least moderate solubility. |

| Tetrahydrofuran (THF) | Likely Soluble | A common aprotic solvent in organic synthesis, likely to dissolve this compound. |

| Methanol (MeOH) / Ethanol (EtOH) | Sparingly Soluble to Insoluble | Polar protic solvents are generally less suitable for dissolving protected amino acids. |

| Water | Insoluble | The hydrophobic protecting groups (Z and tBu) render the molecule insoluble in aqueous solutions. |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following gravimetric method is a reliable approach to determine the saturation solubility of this compound in a specific solvent at a given temperature.

Objective: To determine the saturation solubility of this compound in a chosen organic solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Calibrated micropipettes

-

Centrifuge

-

Drying oven or vacuum evaporator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle. For a more complete separation, centrifuge the vial at a constant temperature.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated micropipette. It is critical to avoid disturbing the solid at the bottom of the vial.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Evaporate the solvent completely using a gentle stream of nitrogen, a drying oven at a temperature below the decomposition point of this compound, or a vacuum evaporator.

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried this compound solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute (mg)) / (Volume of supernatant withdrawn (mL))

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of this compound solubility.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which researchers should consider when planning experiments.

Caption: Key factors that affect the solubility of this compound in organic solvents.

References

A Deep Dive into Protecting Groups for Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor is fundamentally enabled by the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions. This technical guide provides an in-depth exploration of the core principles of protecting groups in peptide synthesis, with a focus on the two dominant strategies: Fmoc/tBu and Boc/Bzl. We will delve into the chemistry of these protecting groups, provide detailed experimental protocols, and present quantitative data to inform the selection of the most appropriate synthetic route.

The Cornerstone of Peptide Synthesis: Orthogonal Protection

The success of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on the principle of orthogonal protection. This strategy employs a suite of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain with high fidelity.[1] A typical peptide synthesis strategy involves three main classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.

-

Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

-

Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications, such as cyclization or branching, and can be removed without affecting the temporary or permanent protecting groups.

This multi-layered protection scheme allows for the precise and controlled construction of complex peptide architectures.

Core Strategies: Fmoc vs. Boc

Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.

1. The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc/tBu strategy is the most widely adopted orthogonal system in SPPS.[2] It is characterized by its mild deprotection conditions.

-

Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the α-amino group. It is labile to basic conditions, typically a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][4]

-

Side-Chain Protection: Permanent protecting groups on the reactive side chains are typically tert-butyl (tBu)-based and are labile to strong acids, such as trifluoroacetic acid (TFA). This same strong acid treatment is also used in the final step to cleave the completed peptide from the solid support.[2]

The key advantage of the Fmoc/tBu strategy is its orthogonality; the base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.[5]

2. The Boc/Bzl Strategy: The Classic Approach

A classic approach, the Boc/Bzl strategy, relies on graded acid lability.

-

Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group is used for temporary Nα-protection. It is removed by treatment with a moderate acid, such as 25-50% TFA in dichloromethane (DCM).[2]

-

Side-Chain Protection: Benzyl (Bzl)-based protecting groups are used for side-chain protection. These are also acid-labile but require stronger acidic conditions for removal, such as anhydrous hydrogen fluoride (HF).

This strategy is considered semi-orthogonal because both the temporary and permanent protecting groups are removed by acid, albeit at different concentrations.[2]

Data Presentation: A Quantitative Comparison

The choice of protecting group strategy and specific protecting groups is critical for the success of a peptide synthesis. The following tables summarize key quantitative data related to the deprotection of α-amino and side-chain protecting groups.

| Protecting Group | Deprotection Reagent | Typical Concentration | Typical Time | Monitoring |

| Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v) | 20-30 min | Kaiser Test |

| Fmoc | Piperidine in N,N-Dimethylformamide (DMF) | 20% (v/v) | 5-20 min | UV absorbance of dibenzofulvene-piperidine adduct |

| Cbz (Z) | H₂/Pd, HBr/AcOH, or Na/liquid NH₃ | - | Variable | TLC, HPLC |

| Alloc | Pd(PPh₃)₄ / Scavenger | Catalytic | 5-30 min | TLC, HPLC |

| Dde | Hydrazine | 2% in DMF | 3-10 min | TLC, HPLC |

| ivDde | Hydrazine | 2% in DMF | 30-60 min | TLC, HPLC |

| Mtt | Dilute TFA in DCM/TIS | 1-5% TFA | 10 x 2 min | TLC, HPLC |

| Mmt | Dilute TFA in DCM/TIS | 1% TFA | 10 x 2 min | TLC, HPLC |

| Trt (Side-Chain) | 95% TFA with scavengers | 95% | 1-2 hours | HPLC, MS |

| tBu (Side-Chain) | 95% TFA with scavengers | 95% | 1-2 hours | HPLC, MS |

| Pbf (Arg) | 95% TFA with scavengers | 95% | 2-6 hours | HPLC, MS |

| Acm (Cys) | Iodine, Hg(OAc)₂, or AgBF₄ | Variable | Variable | HPLC, MS |

Table 1: Deprotection Conditions for Common Protecting Groups.

| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 20% Piperidine/DMF | Stability to 50% TFA/DCM |

| Arg | Pbf, Pmc, Mtr | 95% TFA | Stable | Stable |

| Asp, Glu | OtBu, O-2-PhiPr | 95% TFA | Stable | Stable |

| Asn, Gln | Trt | 95% TFA | Stable | Stable |

| Cys | Trt, Acm, StBu, Mmt | 95% TFA (Trt, Mmt), I₂, Hg(OAc)₂ (Acm), Thiol (StBu) | Stable | Stable (Acm, StBu), Labile (Trt, Mmt) |

| His | Trt, Boc, Mtt | 95% TFA (Trt, Mtt), 50% TFA (Boc) | Stable | Labile |

| Lys | Boc, Dde, ivDde, Alloc, Mtt | 95% TFA (Boc, Mtt), 2% Hydrazine (Dde, ivDde), Pd(0) (Alloc) | Stable | Stable (Dde, ivDde, Alloc) |

| Ser, Thr, Tyr | tBu | 95% TFA | Stable | Stable |

| Trp | Boc | 95% TFA | Stable | Labile |

Table 2: Stability of Common Side-Chain Protecting Groups.

Mandatory Visualizations

Diagrams are essential for visualizing the logical flow of complex synthetic pathways enabled by orthogonal protection.

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.

-

Resin Swelling: Swell the appropriate resin (e.g., Wang, Rink Amide) in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (e.g., using HBTU/DIEA):

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition using the Boc strategy.

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield, MBHA) in DCM for 1-2 hours.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

-

Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3 times), isopropanol (3 times), and then DCM again (3 times).

-

-

Neutralization:

-

Neutralize the resulting N-terminal ammonium salt by treating the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this step once.

-

Wash the resin with DCM (3 times).

-

-

Amino Acid Coupling (e.g., using DCC/HOBt):

-

In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DCC (3 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling completion using the Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat: Repeat steps 2-5 for each subsequent amino acid.

Protocol 3: Final Cleavage and Deprotection

Fmoc Strategy (TFA Cleavage):

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5). For peptides containing Trp, scavengers like triisopropylsilane (TIS) are crucial. A common cocktail is TFA/TIS/water (95:2.5:2.5).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

Boc Strategy (HF Cleavage):

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

-

Dry the final peptide-resin thoroughly under high vacuum.

-

Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.

-

Add a scavenger mixture (e.g., anisole, p-cresol).

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1 hour.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Precipitate, collect, wash, and dry the crude peptide as described for the Fmoc strategy.

Conclusion

The strategic use of protecting groups is the bedrock of successful peptide synthesis. The choice between the Fmoc/tBu and Boc/Bzl strategies depends on a multitude of factors, including the length and complexity of the peptide, the presence of sensitive amino acid residues, and the desired scale of synthesis. The Fmoc/tBu strategy has largely become the method of choice for routine peptide synthesis due to its milder deprotection conditions and amenability to automation. However, the Boc/Bzl strategy remains a powerful tool, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation. A thorough understanding of the chemistry, quantitative parameters, and experimental protocols associated with each strategy is essential for any researcher, scientist, or drug development professional working in the field of peptide science.

References

A Beginner's Technical Guide to Z-Ser(tbu)-osu in Peptide Chemistry

For researchers, scientists, and drug development professionals venturing into peptide synthesis, the selection of appropriate building blocks is paramount. This guide provides an in-depth look at N-α-Benzyloxycarbonyl-O-tert-butyl-L-serine N-hydroxysuccinimide ester, commonly abbreviated as Z-Ser(tbu)-osu. This reagent is a valuable tool for the precise incorporation of a protected serine residue into a peptide sequence. We will explore its chemical properties, strategic applications, and detailed protocols for its use in both solid-phase and solution-phase peptide synthesis.

Understanding the Components of this compound

This compound is a serine amino acid derivative that has been strategically modified with protecting groups and an activating group to facilitate controlled peptide bond formation. Let's break down its structure:

-

Z (Benzyloxycarbonyl): This is a classic N-terminal protecting group for amines. The Z-group is stable under the mildly basic conditions used for Fmoc group removal and the acidic conditions for Boc group removal, lending it a role in orthogonal protection schemes.[1] Its removal is typically achieved through catalytic hydrogenolysis or strong acids like HBr in acetic acid.[1][2]

-

Ser (Serine): The core amino acid with a hydroxyl (-OH) functional group in its side chain. This hydroxyl group is reactive and requires its own protection to prevent side reactions during peptide synthesis.[3][4]

-

tbu (tert-butyl): This acid-labile group protects the hydroxyl side chain of serine. It is stable to the conditions used for Z-group removal by hydrogenolysis, allowing for selective deprotection strategies.

-

osu (O-Succinimidyl ester): This is a highly reactive ester formed with N-hydroxysuccinimide (NHS). This "activation" of the C-terminal carboxyl group allows it to react efficiently with the free N-terminal amine of a growing peptide chain to form a stable amide (peptide) bond.[5]

Strategic Applications in Peptide Synthesis

While modern solid-phase peptide synthesis (SPPS) is dominated by Fmoc and Boc strategies, the Z-group still holds a significant place for specific applications.[1][6] The use of Z-protected amino acids like this compound is often a strategic choice.

One key application is in the synthesis of peptide fragments that will be joined together later in a solution-phase coupling. The robust stability of the Z-group allows for the deprotection of other groups and manipulation of the peptide fragment without risking the premature removal of the N-terminal protection. Furthermore, Z-amino acids are known to be crystalline and stable, which can be advantageous for purification and handling.[2]

Physicochemical and Performance Data

The following table summarizes key quantitative data for this compound and its unactivated precursor, Z-Ser(tbu)-OH. This information is crucial for experimental design and execution.

| Property | This compound | Z-Ser(tbu)-OH |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate | (2S)-2-{[(benzyloxy)carbonyl]amino}-3-tert-butoxypropanoic acid |

| Molecular Formula | C19H24N2O7 | C15H21NO5 |

| Molecular Weight | 392.4 g/mol | 295.33 g/mol |

| Appearance | White to off-white powder | Solid |

| Purity | Typically >98% | Typically >95% |

| Storage | 0-8 °C | Ambient |

| Solubility | Soluble in organic solvents like DMF, DCM | Soluble in organic solvents |

| Coupling Efficiency | High, due to Osu activation | Requires in-situ activation |

Experimental Protocols

Below are detailed protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis. These are intended as a starting point for beginners and may require optimization based on the specific peptide sequence and available laboratory equipment.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes the manual coupling of this compound onto a resin-bound peptide chain where the N-terminal amine has been deprotected. This is applicable within an Fmoc-based SPPS strategy where the Z-group is used for a specific residue.

1. Resin Preparation:

-

Start with the peptide-resin that has undergone successful deprotection of the N-terminal Fmoc group (e.g., using 20% piperidine in DMF).

-

Swell the resin in N,N-Dimethylformamide (DMF) for 15-30 minutes in a suitable reaction vessel.[2]

-

Thoroughly wash the resin with DMF (3-5 times) to remove any residual deprotection solution.[3]

2. Coupling of this compound:

-

In a separate vessel, dissolve this compound (1.5-3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-3 equivalents) to the resin to neutralize the resin-bound amine salt.

-

Add the this compound solution to the neutralized resin.

-

Agitate the mixture at room temperature for 2-4 hours. The pre-activated nature of the Osu ester means that additional coupling reagents are not strictly necessary, but their inclusion (see alternative below) can enhance efficiency.

3. Monitoring and Washing:

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.[2] A negative result (beads remain colorless or yellowish) indicates a complete reaction.

-

Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove any unreacted this compound and byproducts.

Alternative Coupling with In-situ Activation of Z-Ser(tbu)-OH:

If this compound is not available, its precursor Z-Ser(tbu)-OH can be used with a coupling reagent.

-

Pre-activation: In a separate vessel, dissolve Z-Ser(tbu)-OH (3 equivalents), a coupling reagent like HBTU (2.9 equivalents), and an additive such as HOBt (3 equivalents) in DMF.[3]

-

Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[3]

-

Coupling: Add this pre-activated solution to the deprotected and washed resin. Agitate for 1-2 hours and monitor for completion.[3]

Solution-Phase Peptide Synthesis Protocol

This protocol outlines the coupling of this compound to an amino acid ester in solution.

1. Reactant Preparation:

-

Dissolve the N-terminally deprotected amino acid ester (e.g., H-Gly-OMe·HCl, 1.0 equivalent) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add a base like triethylamine (TEA) or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and free the amine.

2. Coupling Reaction:

-

In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

-

Add the this compound solution to the stirred solution of the amino acid ester at room temperature.

-

Allow the reaction to proceed for 2-12 hours.

3. Work-up and Purification:

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or citric acid solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.[3] This removes unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Workflow and Chemistry

To better understand the processes described, the following diagrams illustrate the general workflow of Solid-Phase Peptide Synthesis and the specific chemical reaction for the coupling of this compound.

Conclusion

This compound is a highly useful, pre-activated amino acid derivative for peptide synthesis. Its unique combination of protecting groups makes it a strategic choice for specific applications, particularly in fragment synthesis and when orthogonal deprotection schemes are required. By understanding its components and following detailed protocols, even beginners in peptide chemistry can successfully incorporate this valuable building block into their synthetic targets, paving the way for the creation of complex and novel peptides for research and drug development.

References

Methodological & Application

Application Notes: Z-Ser(tBu)-OSu in Solution-Phase Peptide Fragment Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis remains a cornerstone for the production of large-scale and highly pure peptides. A key strategy in synthesizing long peptides is fragment condensation, where shorter, protected peptide segments are coupled together. The use of pre-activated amino acid derivatives is crucial for efficient and high-yield coupling while minimizing side reactions.

N-α-benzyloxycarbonyl-O-tert-butyl-L-serine N-succinimidyl ester, or Z-Ser(tBu)-OSu , is a valuable reagent for this purpose. It provides a stable, activated C-terminal serine residue on a peptide fragment, ready for coupling to the N-terminus of another fragment. The benzyloxycarbonyl (Z) group offers robust N-terminal protection, often removed by catalytic hydrogenation, while the tert-butyl (tBu) ether protects the serine hydroxyl group under various coupling conditions and is typically removed with mild acid. The N-hydroxysuccinimide (-OSu) ester is a highly reactive group that facilitates efficient peptide bond formation under mild conditions.

These notes provide detailed protocols and application data for the use of this compound in the solution-phase condensation of peptide fragments, a critical step in the convergent synthesis of complex peptides.

Key Considerations for Fragment Condensation

Successful fragment condensation requires careful optimization of several parameters to maximize yield and purity while minimizing side reactions, particularly racemization.

-

Stoichiometry : A slight excess (1.1-1.2 equivalents) of the N-terminal peptide fragment (the amine component) is often used to ensure the complete consumption of the more valuable activated C-terminal fragment.

-

Solvent Selection : The choice of solvent is critical for dissolving both peptide fragments. Common solvents include N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or mixtures thereof. The solvent should be anhydrous to prevent hydrolysis of the -OSu ester.

-

Base : A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to neutralize the hydrochloride or trifluoroacetate salt of the amine component and to facilitate the coupling reaction. For amino acids prone to racemization, a weaker base like collidine may be preferred.[1]

-

Temperature : Reactions are often started at 0°C to control the initial rate of reaction and minimize potential side reactions, then allowed to warm to room temperature.

-

Racemization Suppression : While NHS esters are known to reduce the risk of racemization compared to some other activation methods, the C-terminal amino acid of the activated fragment is still susceptible.[2] The addition of additives like 1-hydroxybenzotriazole (HOBt) can help suppress this side reaction, although it is more commonly used with carbodiimide-based activations.[2][3] For NHS ester couplings, careful control of temperature and base is the primary strategy.

Experimental Protocols

Protocol 1: General Solution-Phase Fragment Condensation

This protocol describes the coupling of a peptide fragment with a C-terminal this compound (Fragment A) to a peptide fragment with a free N-terminus (Fragment B).

Materials:

-

Fragment A: Peptide with C-terminal this compound

-

Fragment B: Peptide with free N-terminus (often as an HCl or TFA salt)

-

N,N-Dimethylformamide (DMF), anhydrous peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Dichloromethane (DCM)

-

Diethyl ether, cold

-

Aqueous work-up solutions: 5% NaHCO₃ solution, 5% citric acid solution (or 1N HCl), brine[1]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of Amine Component (Fragment B): Dissolve Fragment B (1.1 equivalents) in anhydrous DMF. If Fragment B is a salt, cool the solution to 0°C in an ice bath.

-

Neutralization: Slowly add DIPEA or NMM (1.1-1.2 equivalents) to the solution of Fragment B and stir for 15-20 minutes at 0°C to neutralize the salt and liberate the free amine.

-

Addition of Activated Component (Fragment A): In a separate flask, dissolve Fragment A (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

-

Coupling Reaction: Add the solution of Fragment A to the neutralized solution of Fragment B at 0°C with stirring. Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the limiting reagent (Fragment A).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DMF.

-

Redissolve the residue in a suitable organic solvent like Ethyl Acetate or DCM.

-

Wash the organic phase sequentially with 5% citric acid solution (to remove excess base), 5% NaHCO₃ solution (to remove unreacted starting material and NHS), and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

-

Purification: The crude protected peptide is often purified by precipitation/trituration with cold diethyl ether or by flash column chromatography on silica gel.[5]

Data Presentation

The following tables provide illustrative data for the solution-phase condensation of a model pentapeptide (Fragment A: Z-Ser(tBu)-Ala-Leu-OSu) with a tripeptide (Fragment B: H-Gly-Phe-Val-OMe). The outcomes are dependent on the specific reaction conditions.

Table 1: Effect of Base and Temperature on Coupling Efficiency

| Entry | Base (Equivalents) | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Crude Purity (%) |

| 1 | DIPEA (1.2) | 0 to RT | 12 | 88 | 90 |

| 2 | DIPEA (1.2) | RT | 12 | 85 | 87 (higher epimerization) |

| 3 | NMM (1.2) | 0 to RT | 18 | 82 | 92 |

| 4 | Collidine (1.5) | 0 to RT | 24 | 75 | 94 |

Note: Data are illustrative and representative of typical outcomes. Actual results may vary depending on the peptide sequence and specific conditions.

Table 2: Comparison of Different Solvent Systems

| Entry | Solvent System | Reaction Time (h) | Crude Yield (%) | Crude Purity (%) | Notes |

| 1 | DMF | 12 | 88 | 90 | Good solubility for most fragments. |

| 2 | DCM | 24 | 70 | 85 | Lower solubility for larger fragments. |

| 3 | DMF/DCM (1:1) | 16 | 85 | 88 | Balances solubility and ease of removal. |

Note: Data are illustrative and based on established principles of peptide synthesis.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the solution-phase peptide fragment condensation using this compound.

Caption: General workflow for solution-phase peptide fragment condensation.

Reaction Mechanism

The diagram below illustrates the logical relationship in the coupling reaction between the this compound activated peptide fragment and the N-terminal amine of the second fragment.

Caption: Nucleophilic attack of the amine on the activated NHS ester.

References

Application Notes and Protocols: Coupling Efficiency of Z-Ser(tbu)-Osu and In-Situ Activation of Z-Ser(tbu)-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of two primary strategies for the incorporation of N-benzyloxycarbonyl-O-tert-butyl-L-serine into a peptide sequence: the use of the pre-activated N-hydroxysuccinimide ester, Z-Ser(tbu)-Osu , and the in-situ activation of the parent carboxylic acid, Z-Ser(tbu)-OH , with various coupling reagents.

Introduction

The selection of an appropriate coupling strategy is critical for achieving high yields, purity, and stereochemical integrity in peptide synthesis. This compound is an active ester, meaning the carboxyl group of Z-Ser(tbu)-OH has been pre-activated with an N-hydroxysuccinimide (NHS) leaving group. This allows for a direct reaction with a free amine without the need for an additional activating agent. In contrast, in-situ activation involves reacting Z-Ser(tbu)-OH with a coupling reagent immediately prior to or during the reaction with the amine component. This note compares the efficiency and protocols for these two approaches.

Comparative Data

While direct, head-to-head quantitative data for the coupling of this compound versus in-situ activation of Z-Ser(tbu)-OH is not extensively published under identical conditions, the following table summarizes the expected performance based on established principles of peptide chemistry and data from analogous reactions.[1] The efficiency of in-situ activation is highly dependent on the chosen coupling reagent.

| Coupling Strategy | Reagent/Activator | Typical Yield (%) | Purity (%) | Racemization Risk | Key Characteristics |

| Pre-activated Active Ester | This compound | 90-98% | >95% | Very Low | Stable, isolable solid; slower reaction kinetics; simple reaction setup. |

| In-situ Activation | HATU/DIPEA | >98% | >98% | Very Low | Highly efficient and fast; ideal for sterically hindered couplings.[2] |

| In-situ Activation | HBTU/DIPEA | 95-98% | >95% | Low | A common and reliable coupling reagent.[1] |

| In-situ Activation | PyBOP/DIPEA | 95-98% | >95% | Low | Good for sterically hindered amino acids; avoids guanidinylation side reactions.[3][4] |

| In-situ Activation | DIC/HOBt | 85-95% | ~95% | Moderate | Cost-effective; byproduct (DCU/DIU) can be difficult to remove.[2] |

Note: The performance of all coupling reagents is significantly enhanced by the use of additives like HOBt or OxymaPure to suppress racemization and increase efficiency. The choice of base (e.g., DIPEA, NMM, collidine) also plays a crucial role.[1][5]

Methodology and Experimental Protocols

Protocol 1: Coupling of Pre-activated this compound (Solution Phase)

This protocol describes a general procedure for coupling the active ester this compound to an amino acid ester in a solution phase.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM)

-

Solvent (e.g., N,N-Dimethylformamide - DMF, or Dichloromethane - DCM)

-

Reaction vessel and magnetic stirrer

Procedure:

-

Dissolution: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in the chosen solvent (DMF or DCM) in a reaction vessel.

-

Neutralization: Add the tertiary base (1.1 equivalents) to the solution to neutralize the hydrochloride salt. Stir for 5-10 minutes.

-

Addition of Active Ester: Add this compound (1.05 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically slower than in-situ methods and may require several hours to overnight for completion. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine to remove excess reagents and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization as needed.

Protocol 2: In-situ Activation and Coupling of Z-Ser(tbu)-OH (Solid-Phase)

This protocol outlines a standard procedure for coupling Z-Ser(tbu)-OH on a solid support using an aminium/uronium salt activator like HATU.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Z-Ser(tbu)-OH

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF, peptide synthesis grade)

-

Washing solvents (DCM, Methanol)

-

20% Piperidine in DMF for Fmoc-deprotection (if applicable)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.

-

Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

-

Coupling:

-

In a separate vial, dissolve Z-Ser(tbu)-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6.0 equivalents) to the vial and allow the mixture to pre-activate for 1-2 minutes.

-

Add the pre-activated solution to the resin.

-

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling (a negative test results in a yellow/colorless resin). Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[3]

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the two coupling strategies.

Mechanism of Action

The fundamental difference between these two methods lies in the formation of the reactive species.

Conclusion and Recommendations

The choice between using pre-activated this compound and performing an in-situ activation of Z-Ser(tbu)-OH depends on the specific requirements of the synthesis.

-

This compound is recommended for solution-phase synthesis where simplicity and the use of a stable, well-characterized active ester are advantageous. Its slower reaction time can offer more control, and it avoids the need to handle potentially hazardous or moisture-sensitive coupling reagents directly in the coupling step.

-

In-situ activation is the method of choice for Solid-Phase Peptide Synthesis (SPPS), where high coupling efficiencies and fast reaction times are necessary to ensure the successful synthesis of long peptides.[6] Modern coupling reagents like HATU or COMU offer superior performance, especially for difficult or sterically hindered couplings, and effectively suppress racemization.[2][7]

For most routine and challenging peptide syntheses, particularly in an automated or semi-automated SPPS context, the in-situ activation of Z-Ser(tbu)-OH with a high-efficiency coupling reagent like HATU is the preferred method.

References

Application Notes and Protocols for the Incorporation of Z-Ser(tbu)-osu into a Peptide Sequence

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. Z-Ser(tbu)-osu, or N-benzyloxycarbonyl-O-tert-butyl-L-serine-N-hydroxysuccinimide ester, is a valuable building block for introducing a protected serine residue into a peptide chain. The benzyloxycarbonyl (Z) group on the alpha-amino position and the tert-butyl (tBu) group on the serine hydroxyl function provide orthogonal protection, allowing for selective deprotection strategies during solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide (OSu) ester facilitates efficient coupling to the free N-terminus of the growing peptide chain.

These application notes provide a comprehensive, step-by-step guide for the successful incorporation of this compound into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)propanoate |

| Molecular Formula | C19H24N2O7 |

| Molecular Weight | 392.41 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). |

| Storage | Store at -20°C to maintain stability and prevent degradation. |

Experimental Protocols

This section details the methodologies for the incorporation of this compound into a peptide sequence via manual or automated solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

Materials and Reagents

| Reagent | Recommended Grade/Purity |

| This compound | >98% |

| Fmoc-Rink Amide MBHA resin | 100-200 mesh, ~0.5 mmol/g loading |

| Fmoc-amino acids | >99% |

| Coupling Reagents (e.g., HBTU, HATU, DIC) | >99% |

| Activator Base (e.g., HOBt) | >99% |

| Non-nucleophilic Base (e.g., DIPEA, Collidine) | >99.5% (Peptide synthesis grade) |

| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade |

| Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade |

| Piperidine | >99.5% (Peptide synthesis grade) |

| Trifluoroacetic acid (TFA) | >99.5% |

| Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT)) | >98% |

Step 1: Resin Preparation and Swelling

-

Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel.

-

Add sufficient DMF to cover the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF from the reaction vessel.

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove residual piperidine.

Step 3: Incorporation of this compound (Coupling)

This step outlines the coupling of this compound to the deprotected N-terminus of the peptide-resin.

Activation of this compound:

In a separate vial, dissolve the following reagents in DMF:

| Reagent | Molar Equivalents (relative to resin loading) |

| This compound | 1.5 - 3.0 |

| HBTU (or other coupling reagent) | 1.5 - 3.0 |

| HOBt | 1.5 - 3.0 |

| DIPEA (or other non-nucleophilic base) | 3.0 - 6.0 |

Coupling Procedure:

-

Allow the activation mixture to pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-